(1-Isopropyl-propa-1,2-dienyl)-benzene
Description
Historical Context and Evolution of Allene (B1206475) Chemistry Research
The conceptualization of the allene structure predates its first synthesis. In 1875, Jacobus Henricus van 't Hoff predicted the non-planar, chiral nature of appropriately substituted allenes, a remarkable insight into molecular three-dimensionality. scripps.eduwikipedia.org The first synthesis of an allene, initially identified as glutinic acid, was reported by Burton and Pechmann in 1887, although its correct structure was not confirmed until 1954. nih.govscripps.eduwikipedia.org For many decades, allenes were considered mere curiosities—difficult to prepare and synthetically impractical. wikipedia.org
The landscape of allene chemistry began to shift significantly in the mid-20th century. Key milestones, such as the isolation of the first natural allene, pyrethrolone, in 1924, and the first synthesis of a chiral allene by Maitland and Mills in 1935, gradually unveiled the potential of this compound class. scripps.edu Since the 1950s, research has burgeoned, transforming allenes from esoteric molecules into mainstream synthetic intermediates. wikipedia.org Today, they are recognized as crucial components in over 150 natural products and serve as indispensable tools in catalytic asymmetric synthesis. wikipedia.orgslideshare.net
| Year | Milestone | Key Researchers | Significance |
| 1875 | Prediction of the structure and chirality of allenes. | J. H. van 't Hoff | Established the theoretical foundation for allene stereochemistry. scripps.eduwikipedia.org |
| 1887 | First synthesis of an allene (penta-2,3-dienedioic acid). | Burton and Pechmann | Marked the first experimental creation of the allene functional group. nih.govscripps.edu |
| 1924 | Isolation of the first natural allene, pyrethrolone. | Staudinger and Ruzicka | Demonstrated the existence of allenes in nature. scripps.edu |
| 1935 | First synthesis of a chiral, enantiomerically pure allene. | Maitland and Mills | Provided experimental proof of van 't Hoff's prediction of axial chirality. scripps.edu |
| 1954 | Correct structural identification of the first synthesized allene. | N/A | Confirmed the structure of penta-2,3-dienedioic acid. wikipedia.org |
Fundamental Structural and Electronic Characteristics of Allene Systems
The distinctive reactivity and geometry of allenes stem directly from their unique electronic structure, which is a consequence of the bonding arrangement of the three-carbon cumulated diene system.
The central carbon atom of the C=C=C moiety is sp-hybridized, forming two sigma (σ) bonds with the adjacent terminal carbons. wikipedia.orgpearson.comatlas.org This results in a linear arrangement of the three carbon atoms, with a bond angle of 180°. wikipedia.org The two terminal carbon atoms are sp²-hybridized, each forming three σ-bonds in a trigonal planar geometry with bond angles of approximately 120°. gauthmath.comlibretexts.org
The sp-hybridized central carbon possesses two unhybridized p orbitals that are oriented perpendicular (orthogonal) to each other. pearson.compearson.com Each of these p orbitals overlaps with a p orbital on one of the adjacent sp²-hybridized terminal carbons to form two distinct pi (π) bonds. pearson.com Because these two π-systems are orthogonal, the planes containing the substituents on the terminal carbons are twisted at a 90° angle to each other. wikipedia.orggauthmath.com This "extended tetrahedral" geometry is a hallmark of allene structure and the origin of axial chirality in allenes with dissimilar substituents on each terminal carbon. wikipedia.org
While the model of orthogonal π-bonds is a powerful descriptor, a more nuanced understanding of allene electronics is provided by molecular orbital (MO) theory. Computational studies have revealed that the frontier molecular orbitals (FMOs) of allenes possess a distinct helical topology. rsc.orgresearchgate.net This helicity arises from non-linear interactions between the p-orbitals, creating a system with characteristics analogous to Möbius aromatic systems. rsc.orgresearchgate.net
In simple, achiral allenes, the highest occupied molecular orbitals (HOMOs) exist as a degenerate pair, representing left- and right-handed helices oriented at 90° to one another. rsc.orgresearchgate.net When symmetry is broken by substitution—for instance, in a chiral allene—this degeneracy is lifted, and the helical description of the orbitals becomes essential. researchgate.netnih.gov Intriguingly, even a single enantiomer of a chiral allene possesses molecular orbitals of both P- (right-handed) and M- (left-handed) helicity simultaneously. semanticscholar.org This complex electronic structure underpins the unique chiroptical properties and reactivity of these molecules.
| Property | Description |
| Central Carbon Hybridization | sp wikipedia.orgpearson.com |
| Terminal Carbon Hybridization | sp² wikipedia.orgpearson.com |
| C=C=C Bond Angle | 180° wikipedia.org |
| Terminal Substituent Geometry | Planes are mutually perpendicular (90°) wikipedia.orggauthmath.com |
| π-Bond System | Two orthogonal π-bonds pearson.com |
| Molecular Orbitals | Frontier orbitals exhibit helical topology rsc.orgresearchgate.net |
| Chirality | Can exhibit axial chirality if appropriately substituted wikipedia.org |
Contextualizing Substituted Arylallenes within Modern Organic Chemistry
Arylallenes, which feature at least one aryl group attached to the allene core, represent a particularly important subclass of allenes. The electronic interaction between the aryl ring's π-system and the allene's orthogonal π-bonds leads to modified reactivity and stability, making them highly versatile intermediates in organic synthesis.
The synthesis of arylallenes has been extensively developed, with numerous reliable methods available. These include transition-metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed coupling of propargyl derivatives with aryl halides, and reactions involving arynes. organic-chemistry.org The availability of these synthetic routes has made arylallenes accessible starting materials for a wide array of chemical transformations. They readily participate in cycloaddition reactions, transition-metal-catalyzed hydrofunctionalizations, and additions of electrophiles. wikipedia.org Consequently, arylallenes serve as key precursors for the synthesis of complex carbocycles and heterocycles, finding application in the total synthesis of natural products and the development of novel pharmaceutical agents. researchgate.netslideshare.net
Scope and Research Avenues for (1-Isopropyl-propa-1,2-dienyl)-benzene within Allene Science
The specific compound this compound (CAS No. 57188-74-6) is a trisubstituted arylallene. guidechem.com A detailed survey of the scientific literature indicates that this particular molecule has not been the subject of extensive investigation. Its primary role appears to be as a potential synthetic building block rather than a widely studied compound with established applications.
However, based on the well-documented reactivity of related arylallenes, several promising research avenues for this compound can be proposed:
Asymmetric Catalysis: The presence of three different substituents (phenyl, isopropyl, and hydrogen) around the allene core makes it a prochiral substrate. The development of catalytic asymmetric reactions, such as hydrofunctionalization or cyclization, could provide enantiomerically enriched products bearing quaternary stereocenters, which are valuable motifs in medicinal chemistry.
Cycloaddition Reactions: As a dienophile or diene equivalent, this arylallene could be employed in various cycloaddition reactions (e.g., [4+2], [2+2]) to construct complex polycyclic frameworks. The steric bulk of the isopropyl group could influence the regioselectivity and stereoselectivity of these transformations.
Materials Science: Allenes are being explored as building blocks for functional materials, including polymers and chiral chromophores. researchgate.net The specific substitution pattern of this compound could be exploited to synthesize novel conjugated materials with unique electronic and chiroptical properties.
Mechanistic Studies: The compound could serve as a model substrate to investigate the influence of sterically demanding alkyl groups (isopropyl) on the mechanisms of allene reactions, providing deeper insights into transition state geometries and reaction kinetics.
Structure
3D Structure
Properties
CAS No. |
57188-74-6 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-4-12(10(2)3)11-8-6-5-7-9-11/h5-10H,1H2,2-3H3 |
InChI Key |
SPKQMFLFHQZXCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Investigations of 1 Isopropyl Propa 1,2 Dienyl Benzene
Electrophilic Additions to the Allenic System
The electron-rich π-systems of the allene (B1206475) functionality in (1-Isopropyl-propa-1,2-dienyl)-benzene are susceptible to attack by electrophiles. The substitution pattern, featuring a phenyl and an isopropyl group, plays a critical role in directing the regioselectivity and influencing the stability of intermediates formed during these additions.
Hydrohalogenation and Related Electrophilic Processes
The addition of hydrogen halides (HX) to this compound proceeds via protonation of one of the allenic carbons. The reaction's regioselectivity is dictated by the formation of the most stable carbocationic intermediate. Protonation can occur at two distinct positions: the central sp-hybridized carbon (C2) or the terminal sp2-hybridized carbon (C3).
Protonation at C2: This pathway leads to the formation of a vinylic carbocation at C1. This cation is stabilized by the adjacent phenyl group through resonance.
Protonation at C3: This pathway generates an allylic carbocation, with the positive charge delocalized between C2 and the carbon bearing the phenyl and isopropyl groups (C1). This allylic cation is also significantly stabilized by resonance with the phenyl ring.
Generally, the formation of the resonance-stabilized allylic cation is the more favorable pathway. Subsequent nucleophilic attack by the halide ion (X⁻) on this intermediate leads to the formation of the final products. The attack can occur at either C1 or C3 of the allylic system, leading to a mixture of products.
Table 1: Potential Products of Hydrohalogenation of this compound
| Reagent | Intermediate Carbocation | Site of Halide Attack | Product Name |
| HCl | Phenyl-stabilized allylic | C1 | 2-Chloro-4-methyl-3-phenyl-pent-2-ene |
| HCl | Phenyl-stabilized allylic | C3 | 4-Chloro-4-methyl-3-phenyl-pent-2-ene |
| HBr | Phenyl-stabilized allylic | C1 | 2-Bromo-4-methyl-3-phenyl-pent-2-ene |
| HBr | Phenyl-stabilized allylic | C3 | 4-Bromo-4-methyl-3-phenyl-pent-2-ene |
Mechanistic Studies of Halogenation Reactions and Stereoselectivity
The halogenation of allenes, like the halogenation of alkenes, is a stereoselective process. libretexts.org The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) does not typically proceed through a discrete carbocation intermediate, which prevents structural rearrangements. libretexts.orglibretexts.org Instead, the mechanism involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com
The reaction is initiated by the electrophilic attack of the halogen on one of the π-bonds of the allene. The more electron-rich and sterically accessible double bond (C1=C2) is expected to react preferentially. This attack forms a three-membered cyclic halonium ion. This intermediate is then opened by a backside nucleophilic attack by a halide ion. masterorganicchemistry.com This sequence of events accounts for the characteristic anti-addition of the two halogen atoms across the double bond. libretexts.orglibretexts.org
The attack of the nucleophilic halide occurs at the more substituted carbon of the halonium ion, where the partial positive charge is more stable. libretexts.orglibretexts.org This regioselectivity, combined with the anti-addition mechanism, results in a product with a defined stereochemistry.
Table 2: Stereochemical Outcome of Bromination
| Attacked Double Bond | Intermediate | Stereochemistry of Addition | Resulting Product Configuration |
| C1=C2 | Cyclic Bromonium Ion | Anti-addition | (E/Z)-isomers of 1,2-Dibromo-1-(isopropyl)-3-phenylprop-1-ene |
| C2=C3 | Cyclic Bromonium Ion | Anti-addition | (E/Z)-isomers of 2,3-Dibromo-1-(isopropyl)-1-phenylprop-1-ene |
Nucleophilic Additions and Cascade Reactions Involving the Allenic Moiety
The central sp-hybridized carbon of the allene system is electrophilic in nature and can be attacked by nucleophiles. This reactivity allows for the formation of a variety of adducts and can be harnessed in cascade reactions to build complex molecular architectures.
Organometallic Additions to Substituted Allenes
Strong carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the electrophilic central carbon of substituted allenes. libretexts.org In the case of this compound, the nucleophilic attack would occur at the C2 position.
This addition generates a resonance-stabilized vinylic organometallic intermediate. Subsequent quenching of this intermediate with a proton source, such as water or dilute acid, yields a substituted alkene. The position of the double bond in the final product is determined by the site of protonation of the anionic intermediate. The steric bulk of the isopropyl group and the electronic influence of the phenyl group guide the approach of the nucleophile and the stability of the intermediate.
Table 3: Products from Organometallic Addition followed by Protonolysis
| Organometallic Reagent | Intermediate | Quenching Agent | Final Product |
| Methyllithium (CH₃Li) | Vinyllithium species | H₂O | 4,4-Dimethyl-3-phenyl-pent-2-ene |
| Phenylmagnesium bromide (PhMgBr) | Vinyl-Grignard species | H₂O | 4-Methyl-3,4-diphenyl-pent-2-ene |
| n-Butyllithium (n-BuLi) | Vinyllithium species | H₂O | 4-Methyl-3-phenyl-oct-2-ene |
Intramolecular Nucleophilic Cyclization Pathways
If a nucleophilic functional group is tethered to the this compound scaffold, intramolecular cyclization can occur. bohrium.com These reactions are powerful methods for constructing heterocyclic and carbocyclic ring systems. The outcome of the cyclization is governed by factors such as the nature of the nucleophile, the length and flexibility of the tether, and stereoelectronic effects, often summarized by Baldwin's rules.
For example, a hydroxyl group tethered to the phenyl ring could attack the central allenic carbon in an exo-dig or endo-dig fashion to form a five- or six-membered oxygen-containing heterocycle (a dihydrofuran or dihydropyran derivative). The regioselectivity of the attack on the allene and the subsequent ring-closing pathway are crucial for determining the final structure. Such cascade reactions can generate significant molecular complexity from a relatively simple starting material.
Table 4: Hypothetical Intramolecular Cyclization Pathways
| Tethered Nucleophile (on phenyl ring) | Ring Size | Cyclization Mode | Product Class |
| -CH₂-OH | 5-membered | 5-exo-dig | Dihydrofuran derivative |
| -O-CH₂-CH₂-OH | 6-membered | 6-exo-dig | Dihydropyran derivative |
| -CH₂-NH₂ | 5-membered | 5-exo-dig | Dihydropyrrole derivative |
Pericyclic Reactions of Allenic Substrates
Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are not affected by catalysts or changes in solvent polarity. ebsco.commsu.edu Allenes, with their perpendicular π-systems, are versatile participants in various types of pericyclic reactions, including cycloadditions and ene reactions. acs.org
One of the double bonds in this compound can function as a dienophile in a [4+2] Diels-Alder reaction or as a component in a [2+2] cycloaddition. youtube.com
[4+2] Cycloaddition (Diels-Alder Reaction): When treated with a conjugated diene (e.g., cyclopentadiene), the allene can act as a dienophile to form a six-membered ring containing an exocyclic double bond. The facial selectivity of the diene's approach would be influenced by the sterically demanding isopropyl and phenyl groups.
[2+2] Cycloaddition: Allenes can undergo [2+2] cycloadditions with alkenes to yield methylenecyclobutane (B73084) derivatives. nih.govorganic-chemistry.org The regioselectivity of this reaction is a key consideration, determining the substitution pattern on the resulting four-membered ring.
Ene Reaction: In an ene reaction, an allenic C-H bond can react with an "enophile" (like an electron-deficient alkene) in a process that is mechanistically related to the Diels-Alder reaction. nsf.gov
These reactions are valuable for their ability to form cyclic structures with a high degree of stereocontrol in a single, atom-economical step.
Table 5: Pericyclic Reaction Potential of this compound
| Reaction Type | Reactant Partner | Key Intermediate/Transition State | Product Skeleton |
| [4+2] Cycloaddition | 1,3-Butadiene | Concerted 6-electron cyclic T.S. | Substituted vinylcyclohexene |
| [2+2] Cycloaddition | Ethylene (B1197577) | Concerted 4-electron cyclic T.S. | Substituted methylenecyclobutane |
| Ene Reaction | Maleic anhydride | Concerted 6-electron cyclic T.S. | Substituted alkene with new C-C bond |
Diels-Alder Type Cycloadditions (Concerted, Stepwise, Ambimodal)
The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful tool for the construction of six-membered rings. wikipedia.org When allenes act as dienophiles, the reaction mechanism can be complex, potentially proceeding through concerted, stepwise, or even ambimodal transition states. researchgate.netescholarship.org For this compound, the reaction with a conjugated diene can theoretically proceed through different pathways depending on the reaction conditions and the nature of the diene.
In a concerted mechanism , the formation of the two new sigma bonds occurs in a single transition state. youtube.com This pathway is often favored in reactions of allenes with dienes like butadiene. researchgate.net The reaction of this compound with an aromatic diene such as benzene (B151609) is also predicted to favor a concerted mechanism over a stepwise one. escholarship.org The activation barrier for allenes in Diels-Alder reactions is generally higher than for corresponding alkenes or alkynes. nih.gov
A stepwise mechanism involves the formation of a diradical intermediate. nih.gov This pathway can compete with the concerted route, particularly in cases where the diradical intermediate is stabilized. The presence of the phenyl and isopropyl groups in this compound could potentially stabilize such an intermediate.
The concept of an ambimodal transition state has emerged to describe reactions where a single transition state can lead to either a concerted pathway or a stepwise pathway involving a diradical intermediate. researchgate.netnih.gov This has been computationally studied for the reaction of allene with butadiene, where a single transition state can bifurcate to the [4+2] cycloadduct or a diradical intermediate that can also lead to [2+2] adducts. nih.gov
The regioselectivity of the Diels-Alder reaction with unsymmetrical allenes like this compound is a key consideration. The reaction can occur at either of the two double bonds of the allene moiety. The electronic effects of the phenyl and isopropyl groups, as well as steric hindrance, will influence which double bond acts as the dienophile.
[2+2] Cycloaddition Pathways and Regioselectivity
[2+2] cycloaddition reactions provide a direct route to four-membered rings, and allenes are excellent substrates for these transformations. These reactions can be induced thermally, photochemically, or by transition metal catalysis. For this compound, the regioselectivity of the [2+2] cycloaddition is a critical aspect, as the reaction can occur at either the internal or the terminal double bond of the allene.
In thermal [2+2] cycloadditions, the reaction often proceeds through a diradical intermediate. The regioselectivity is determined by the relative stability of the possible diradical intermediates. For this compound, addition to the terminal double bond would lead to a more substituted and potentially more stable diradical.
Photochemical [2+2] cycloadditions often exhibit different regioselectivity compared to their thermal counterparts. bg.ac.rs In some cases, photochemical activation favors reaction at the proximal double bond of the allene. bg.ac.rs The reaction of this compound under photochemical conditions would likely be influenced by the photophysical properties of the phenyl-substituted allene system.
The substitution pattern on the allene significantly impacts the outcome of [2+2] cycloadditions. In intramolecular reactions, the tether length and the substitution on both the allene and the tethered alkene determine the feasibility and selectivity of the cycloaddition. rsc.org For intermolecular reactions of this compound, the nature of the reacting partner (the "enophile") will also play a crucial role in directing the regioselectivity. For instance, in reactions with electron-deficient alkenes, the more nucleophilic double bond of the allene is expected to react.
Table 1: Regioselectivity in [2+2] Cycloadditions of Substituted Allenes
| Reaction Type | General Regioselectivity | Likely Outcome for this compound |
|---|---|---|
| Thermal | Favors more stable diradical intermediate | Reaction at the terminal double bond |
| Photochemical | Can favor reaction at the proximal double bond | Potentially different regioselectivity than thermal reaction |
| Metal-Catalyzed | Dependent on the metal and ligands | Can be tuned to favor either double bond |
Ene Reactions with Allenic Substrates
The ene reaction is a pericyclic reaction that involves the reaction of a compound with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile). wikipedia.org Allenes can serve as the "ene" component, providing an allylic C-H bond for the reaction. wikipedia.org In the case of this compound, the isopropyl group provides allylic hydrogens that can participate in an ene reaction.
The ene reaction proceeds through a cyclic transition state and results in the formation of a new C-C bond, a C-H bond, and a shift of the double bond. inflibnet.ac.in These reactions can be promoted thermally or by Lewis acids. organic-chemistry.org Lewis acid catalysis can significantly lower the reaction temperature and enhance the selectivity. organic-chemistry.org
A key aspect of the reactivity of this compound is the potential competition between ene reactions and other pericyclic pathways, such as [2+2] cycloadditions. The substitution pattern on the allene has been shown to be a determining factor in the reaction outcome. For example, in intramolecular reactions of allene-tethered arynes, the substitution on the allene can direct the reaction towards either an Alder-ene reaction or a [2+2] cycloaddition. rsc.org With a 1,1,3-trisubstituted allene, an Alder-ene reaction involving an allylic C-H bond is often preferred over a [2+2] cycloaddition. rsc.org
The mechanism of the ene reaction can be either concerted or stepwise. illinois.edu The nature of the substrate and the reaction conditions, particularly the presence of a Lewis acid, can influence the operative mechanism. wikipedia.org For this compound, the polarity of the transition state and the potential for intermediate stabilization would be key factors.
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis has emerged as a powerful tool for the selective functionalization of allenes. A variety of metals, including palladium, gold, rhodium, and nickel, have been shown to catalyze a wide range of transformations on allenic substrates. These reactions often proceed with high levels of regio- and stereoselectivity, which can be tuned by the choice of metal, ligands, and reaction conditions.
Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroalkoxylation)
Hydrofunctionalization reactions, such as hydroamination and hydroalkoxylation, involve the addition of an N-H or O-H bond across one of the double bonds of the allene. These reactions are highly atom-economical and provide direct access to valuable allylic amines and ethers. beilstein-journals.org
Gold catalysts have proven to be particularly effective for the intermolecular hydroamination of allenes with sulfonamides. beilstein-journals.org The reaction proceeds under mild conditions and generally exhibits high regioselectivity. For substituted allenes, the addition of the nucleophile typically occurs at the more substituted carbon of the reacting double bond. In the case of this compound, gold-catalyzed hydroamination would be expected to yield the corresponding N-allylic sulfonamide with high regio- and E-selectivity. beilstein-journals.org
Similarly, gold-catalyzed hydroalkoxylation of allenes provides a route to allylic ethers. The mechanism of hydroalkoxylation can differ from that of hydroamination. researchgate.net The regioselectivity of these reactions is influenced by both electronic and steric factors of the allene substrate.
Cycloaddition Reactions Catalyzed by Transition Metals
Transition metals can catalyze a variety of cycloaddition reactions involving allenes that are often not feasible under thermal conditions. These include [4+2], [2+2], and other higher-order cycloadditions. bg.ac.rsresearchgate.net These reactions provide access to a diverse range of cyclic and polycyclic structures.
Metal-catalyzed [2+2] cycloadditions of allenes can proceed with different regioselectivity compared to their thermal or photochemical counterparts. bg.ac.rs For instance, gold, nickel, and ruthenium complexes have been used to catalyze intramolecular [2+2] cycloadditions of enallenes, in some cases favoring reaction at the proximal double bond of the allene. bg.ac.rs The choice of the metal catalyst and ligands is crucial for controlling the outcome of the reaction.
Rhodium catalysts have been employed in intermolecular [5+2] cycloadditions of allenes with vinylcyclopropanes, leading to the formation of seven-membered rings. researchgate.net The versatility of transition metal catalysis allows for the construction of various ring sizes through different cycloaddition pathways.
C-H Functionalization and Cross-Coupling Reactivity at the Allenic Framework
Direct C-H functionalization and cross-coupling reactions represent a modern and efficient approach to the synthesis of complex molecules. nih.govnih.gov For this compound, the allenic C-H bonds are potential sites for such transformations.
Palladium-catalyzed oxidative cross-coupling of two different allenes has been demonstrated, leading to the formation of functionalized dendralenes. nih.gov This type of reaction involves the selective activation of an allenic C-H bond. While this specific reaction requires a directing group, it highlights the potential for C-H activation at the allene core.
Copper-catalyzed propargylic C-H functionalization is a known method for the synthesis of allenes. nih.gov In a reverse sense, the allenic C-H bonds of a preformed allene like this compound could potentially undergo functionalization through related radical-based pathways. researchgate.net
Cross-coupling reactions of allenyl derivatives are also a viable strategy for introducing new substituents onto the allene framework. For instance, allenyl thioethers can undergo cross-coupling with Grignard reagents to form substituted allenes. researchgate.net While this involves a pre-functionalized allene, it demonstrates the utility of the allenic scaffold in coupling reactions. The direct palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones can also lead to the formation of conjugated dienes, showcasing the diverse reactivity of intermediates that can be accessed from systems related to allenes. organic-chemistry.org
Rearrangement Reactions Intrinsic to the Allene Structure
Allenes, including sterically hindered derivatives like this compound, are known to undergo a variety of rearrangement reactions, often driven by the relief of strain and the formation of more stable conjugated systems. These transformations can be induced thermally, or catalyzed by metals or acids. A common rearrangement pathway for aryl-substituted allenes is the isomerization to 1,3-dienes. mdpi.com
The mechanism of such rearrangements can be influenced by the substitution pattern of the allene. For arylallenes, the presence of the phenyl group can stabilize intermediates, facilitating the transformation. In the case of this compound, the bulky isopropyl group is expected to play a significant role in the reaction kinetics and the stereochemical outcome of the products.
One of the most well-documented types of rearrangement in allene chemistry is the nih.govnih.gov-sigmatropic rearrangement, such as the Cope and Claisen rearrangements. masterorganicchemistry.comwikipedia.orglibretexts.org While these are typically discussed in the context of 1,5-dienes and allyl vinyl ethers respectively, analogous principles can apply to allene-containing systems that can access a suitable cyclic transition state. For a molecule like this compound, a direct unimolecular sigmatropic rearrangement is not immediately obvious without further functionalization. However, metal-catalyzed pathways can facilitate rearrangements that proceed through intermediates analogous to those in classic sigmatropic shifts. researchgate.net
For instance, gold and palladium catalysts are known to facilitate the rearrangement of arylallenes to 1,3-dienes. mdpi.com The proposed mechanism often involves the formation of a π-allylpalladium intermediate, which can then undergo further transformations to yield the conjugated diene product. The regioselectivity of this process would be influenced by the steric bulk of the isopropyl group in this compound.
| Catalyst | Reaction Conditions | Product(s) | Mechanistic Insight |
| Pd(0) complexes | Varies (e.g., with boric acid) | 1,3-dienes | Formation of a π-allylpalladium intermediate. mdpi.com |
| Au(III) complexes | Ambient temperature | 1,3-dienes | Carbophilic activation of the allene. mdpi.com |
| Thermal | High temperature | Dimerization or rearrangement | Can proceed via radical mechanisms in strained systems. encyclopedia.pub |
| Acid (e.g., HCl, PTSA) | Varies | 1,3-dienes | Protonation of the central allene carbon to form a stabilized carbocation. encyclopedia.pub |
Radical Functionalization of Allenes
The radical functionalization of allenes offers a powerful method for the formation of C-C and C-heteroatom bonds. The reactivity of the allene moiety towards radicals is complex, as attack can occur at the central sp-hybridized carbon or at one of the terminal sp2-hybridized carbons. nih.govillinois.eduacs.orgrsc.org The regioselectivity of radical addition to this compound will be dictated by the nature of the attacking radical and the steric and electronic properties of the allene.
For instance, carbon-centered radicals often add to the terminal carbon of the allene, leading to the formation of a vinyl radical. nih.gov Conversely, heteroatom-centered radicals, such as those derived from halogens or sulfur, tend to add to the central carbon, forming a more stable allyl radical intermediate. nih.govillinois.edu The significant steric hindrance imposed by the isopropyl group in this compound would likely influence the accessibility of the different carbon atoms to the incoming radical.
Recent advancements have highlighted the use of photoredox catalysis to generate radicals under mild conditions for the functionalization of allenes. researchgate.net These methods allow for a high degree of control over the reaction, enabling transformations that might be challenging under thermal conditions. The functionalization can lead to a variety of products, including difunctionalized and trifunctionalized allenes. rsc.orgmdpi.com
The proposed mechanism for radical addition to an allene generally involves the initial attack of the radical to form a radical intermediate, which can then be trapped by another species or undergo further rearrangement before product formation. In the context of this compound, the stability of the potential radical intermediates will be a key factor in determining the reaction pathway. The phenyl group can provide resonance stabilization to an adjacent radical center, while the isopropyl group will exert a steric influence.
| Radical Source | Reaction Type | Regioselectivity | Mechanistic Notes |
| Perfluoroalkyl iodides | Photoinduced or Na2S2O4-initiated addition | Terminal attack of the perfluoroalkyl radical. nih.gov | Formation of a vinylic radical intermediate. nih.gov |
| N-Fluorobenzenesulfonimide (NFSI) | Copper-catalyzed amination | Central attack of the nitrogen radical. | Formation of an allylic radical intermediate. |
| Phenylselenyl radical (PhSe•) | Photochemical addition | Central attack of the selenium radical. | Homolytic cleavage of (PhSe)2 generates the radical. nih.gov |
| Aroyl fluorides with photoredox catalysis | C-H Acylation | Not specified for this substrate class. | Involves an allene radical cation intermediate. researchgate.net |
Stereochemical Aspects and Chirality in the Context of 1 Isopropyl Propa 1,2 Dienyl Benzene
Inherent Axial Chirality of the Allenic Axis in Substituted Systems
Allenes are characterized by two consecutive (cumulated) double bonds, which forces the substituents at the ends of the allene (B1206475) to lie in perpendicular planes. masterorganicchemistry.com This orthogonal arrangement is a direct consequence of the sp hybridization of the central carbon atom and the sp2 hybridization of the terminal carbons. masterorganicchemistry.com While allene itself is achiral due to the presence of two mirror planes, appropriate substitution can remove these elements of symmetry, leading to a chiral molecule. masterorganicchemistry.com
For an allene of the general structure abC=C=Ccd to be chiral, the substituents on each terminal carbon must be different (a ≠ b and c ≠ d). wikipedia.org In the case of (1-Isopropyl-propa-1,2-dienyl)-benzene, the substituents are a phenyl group and a hydrogen atom on one carbon, and an isopropyl group and a hydrogen atom on the other. This substitution pattern fulfills the requirement for chirality. The chirality does not originate from a single stereocenter but rather from the spatial arrangement of the substituents along the C=C=C axis, a property known as axial chirality. masterorganicchemistry.comwikipedia.org This chiral axis gives rise to two non-superimposable mirror images, or enantiomers. masterorganicchemistry.com
The stability of these enantiomers is due to a significant rotational barrier around the allene axis. For 1,3-dialkylallenes, this barrier is approximately 195 kJ/mol, and for 1,3-diarylallenes, it is greater than 125 kJ/mol, well above the threshold required for the isolation of stereoisomers at room temperature. msu.edu
Enantioselective Synthesis of this compound
The synthesis of enantiomerically enriched allenes is a significant challenge in organic chemistry. acs.orgrsc.org Various strategies have been developed to achieve high levels of stereocontrol in the formation of the allenic axis. These methods can be broadly categorized into catalytic asymmetric syntheses, the use of chiral auxiliaries, and deracemization techniques.
The development of catalytic asymmetric methods has provided powerful tools for the synthesis of chiral allenes. rsc.org Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have been extensively investigated.
Palladium Catalysis: Palladium-catalyzed reactions are among the most efficient for asymmetric allene synthesis. acs.org For instance, the SN2′ substitution of prochiral bromodienes in the presence of a palladium catalyst and a chiral ligand like (R)-SYNPHOS can produce enantioenriched allenes with excellent yields and high enantiomeric ratios. acs.org Another approach involves the dynamic kinetic resolution of racemic internal allenes, where a palladium catalyst facilitates the racemization of the starting material while a biocatalyst selectively reacts with one enantiomer. nih.gov
Rhodium Catalysis: Rhodium catalysts have also proven effective in the asymmetric synthesis of allenes. One notable example is the 1,6-addition of aryltitanates to 3-alkynyl-2-en-1-ones, catalyzed by a chiral bisphosphine-rhodium complex, which yields axially chiral allenes with high enantiomeric excess. acs.org Rhodium has also been used in dynamic kinetic resolution processes for the synthesis of chiral allylated triazoles and tetrazoles from racemic internal allenes. mdpi.com
Copper Catalysis: Copper-catalyzed enantioselective synthesis offers a direct route to axially chiral allenes. organic-chemistry.orgacs.org For example, the reaction of propargylic dichlorides with Grignard reagents in the presence of a copper catalyst and a chiral SimplePhos ligand leads to the exclusive formation of chiral chloroallenes with good enantioselectivities. organic-chemistry.orgacs.org These can be further transformed into trisubstituted allenes while retaining their enantiopurity. organic-chemistry.org Copper hydride catalysis has also been employed for the enantioselective semireduction of conjugated enynes to furnish 1,3-disubstituted allenes. acs.orgnih.gov
Organocatalysis: In recent years, organocatalysis has emerged as a powerful strategy for the synthesis of chiral allenes, particularly for the challenging construction of tetrasubstituted allenes. rsc.orgrsc.org Chiral phosphoric acids, for example, can catalyze the dehydrative reaction of racemic propargylic alcohols with various nucleophiles to produce a range of chiral tetrasubstituted allenes with high efficiency and stereoselectivity. nih.govnih.govacs.org This method often involves the in situ generation of reactive intermediates like quinone methides. nih.govnih.gov
Table 1: Comparison of Catalytic Systems for Enantioselective Allene Synthesis
| Catalyst System | Reaction Type | Typical Chiral Ligand/Catalyst | Advantages | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Palladium | SN2′ Substitution, Dynamic Kinetic Resolution | SYNPHOS, (R)-SEGPHOS | High efficiency and functional group tolerance | Up to 95:5 er acs.org |
| Rhodium | 1,6-Addition, Dynamic Kinetic Resolution | Chiral Bisphosphines (e.g., DIOP) | Access to diverse chiral structures | Up to 93% ee acs.org |
| Copper | 1,3-Substitution, Semireduction of Enynes | SimplePhos | Direct synthesis from readily available materials | Up to 96% ee organic-chemistry.orgacs.org |
| Organocatalysis | Dehydrative Nucleophilic Substitution | Chiral Phosphoric Acids | Metal-free, synthesis of tetrasubstituted allenes | Up to 97% ee nih.gov |
The use of chiral auxiliaries represents a classical yet effective strategy for asymmetric synthesis. In the context of allene synthesis, a chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of the allene-forming reaction, and is subsequently removed. While this method can be highly effective, it often requires stoichiometric amounts of the chiral source and additional synthetic steps for attachment and removal, which can be a drawback compared to catalytic methods. acs.org
Deracemization is an elegant approach that converts a racemic mixture of allenes into a single enantiomer, ideally with a theoretical yield of 100%. acs.org Photochemical methods employing visible light and a chiral triplet sensitizer (B1316253) have been successfully used to deracemize trisubstituted allenes. nih.govresearchgate.net The catalyst selectively recognizes one enantiomer through non-covalent interactions, such as hydrogen bonding, and promotes its racemization via a triplet-sensitized process, leading to an enrichment of the other enantiomer. nih.govresearchgate.netacs.org More recently, photoexcited palladium catalysis has also been shown to effectively deracemize nonprefunctionalized disubstituted allenes. acs.org
Diastereoselective Reactions Involving the Allenic Framework
Once a chiral allene such as this compound is formed, its allenic framework can participate in subsequent diastereoselective reactions. The axial chirality of the allene can effectively control the formation of new stereocenters, a process known as axial-to-central chirality transfer. researchgate.net
For example, Diels-Alder reactions of enantiopure allenoic acid derivatives with cyclopentadienes can proceed with high diastereoselectivity, where the chirality of the allene dictates the facial selectivity of the cycloaddition. rsc.org Similarly, organocatalytic asymmetric dearomatization reactions can construct axially chiral allene-derived naphthalenones bearing a quaternary stereocenter with high diastereo- and enantioselectivity. acs.org These reactions highlight the synthetic utility of chiral allenes as building blocks for the construction of complex chiral molecules. nih.govresearchgate.netresearchgate.net
Stereochemical Retention and Inversion in Allenic Transformations
The stereochemical outcome of reactions involving chiral allenes can be complex, leading to either retention or inversion of the allenic configuration. The specific reaction conditions and mechanism play a crucial role in determining the stereochemical course.
For instance, in rhodium-catalyzed asymmetric 1,6-additions, the reaction proceeds in a way that the configuration of the resulting chiral allene is determined by the chiral catalyst. acs.org In some transformations, the initial chirality of a starting material can be transferred to the allene product. A palladium-catalyzed annulation followed by a Cope rearrangement has been shown to achieve a complete central-to-axial chirality transfer. nih.gov
Conversely, stereoinversion of allenes has also been observed. Zirconium-mediated cycloaddition reactions with chiral imidozirconium complexes have demonstrated selective inversion of the allene configuration. nih.gov The mechanism is proposed to involve a stepwise [2 + 2] cycloaddition followed by isomerization of the resulting metallacycle, which is responsible for the inversion. nih.gov Understanding these stereochemical pathways is critical for the rational design of synthetic routes to target molecules with specific stereochemistry.
Conformational Analysis of Substituents Relative to the Allene Axis
Isopropyl Group Conformation:
The rotation of the isopropyl group around the C(isopropyl)-C(allene) bond is primarily governed by steric interactions between the methyl groups of the isopropyl substituent and the adjacent hydrogen atom on the allene. The most stable conformation is expected to be one where the C-H bond of the isopropyl's tertiary carbon is staggered relative to the C=C bond of the allene, minimizing steric clash. Eclipsed conformations, where a methyl group is aligned with the allene's C=C bond, would be energetically unfavorable due to increased steric strain. The barrier to rotation for an isopropyl group can be significant, particularly when adjacent to other bulky groups, as this restricts free rotation and can lead to preferred orientations. researchgate.net
Phenyl Group Conformation:
The conformational preference of the phenyl group is influenced by a balance of two main factors: steric hindrance with the adjacent hydrogen on the allene and electronic effects involving the π-systems of the phenyl ring and the allene. For the phenyl group to be fully conjugated with the adjacent π-bond of the allene, it would need to be coplanar. However, this coplanar arrangement would lead to significant steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogen on the allene. Consequently, the phenyl group is likely to be twisted out of the plane of the adjacent allene π-bond. The equilibrium dihedral angle will be a compromise that minimizes steric hindrance while retaining some degree of electronic stabilization. Studies on similar systems, like tetraaryl-cumulenes, indicate that phenyl group rotation is a key factor in their excited-state dynamics, highlighting the importance of this conformational freedom. researchgate.netnih.gov
Interactive Data Tables of Rotational Barriers in Analogous Systems:
Table 1: Estimated Rotational Barrier for the Isopropyl Group
| Molecular System (Analogous) | Rotational Barrier (kJ/mol) | Method of Determination |
| Isopropyl group adjacent to a carbonyl C=O | ~8-12 | Calculation |
| Isopropyl group in hindered environments | >50 (in solid state) | NMR Spectroscopy |
This table is interactive. Click on the headers to sort the data.
Table 2: Estimated Rotational Barrier for the Phenyl Group
| Molecular System (Analogous) | Rotational Barrier (kJ/mol) | Method of Determination |
| Phenyl-carbonyl bond in methyl benzoate | ~20-25 | Dynamic NMR & Calculation nih.gov |
| Phenyl-NH2/OH in substituted benzenes | ~10-25 | Calculation researchgate.netugm.ac.id |
This table is interactive. Click on the headers to sort the data.
The data from these analogous systems suggest that the rotation of both the isopropyl and phenyl groups is restricted, with energy barriers that are significant enough to influence the population of different conformers at room temperature. The precise values for this compound would require specific computational or experimental studies.
Theoretical and Computational Investigations of 1 Isopropyl Propa 1,2 Dienyl Benzene
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (1-Isopropyl-propa-1,2-dienyl)-benzene, DFT studies would be essential for understanding its fundamental properties. However, no specific DFT calculations for this molecule have been reported in the available literature.
Optimization of Molecular Conformations and Isomers
A computational study would first involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process would identify the lowest energy conformations and potential isomers of this compound. Such information is critical for understanding its physical properties and how it interacts with other molecules. Without specific research, data on bond lengths, bond angles, and dihedral angles for its most stable conformers are unavailable.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. For this compound, the specific energy values and spatial distributions of these orbitals have not been computationally determined.
Prediction of Spectroscopic Parameters and Chiroptical Properties
DFT calculations are routinely used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Given that this compound is a chiral molecule, computational methods could also predict its chiroptical properties, like electronic circular dichroism (ECD) and optical rotation (OR). This data is invaluable for characterizing the molecule and determining its absolute configuration. However, no such predictive studies for this compound are documented.
Ab Initio and High-Level Quantum Mechanical Calculations for Understanding Reactivity and Selectivity
Ab initio methods are computationally intensive calculations based on first principles, without the use of experimental data. These high-level calculations provide very accurate results for molecular energies, structures, and properties, offering deep insights into reaction mechanisms, reactivity, and selectivity. The application of these methods to this compound would provide benchmark data but has not been undertaken in published research.
Computational Modeling of Reaction Pathways and Transition States for Allene (B1206475) Transformations
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This involves identifying reactants, products, intermediates, and the transition states that connect them. For transformations involving the allene group in this compound, such modeling would reveal reaction mechanisms and activation energies, explaining why certain products are formed over others. This level of detailed mechanistic investigation is currently absent from the scientific record for this molecule.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. Furthermore, MD can simulate how the molecule interacts with solvents or other chemical species, providing insights into its behavior in different environments. This area of study remains unexplored for this specific compound.
Insights into Leaving Group Abilities of Allenes via Computational Methods
Recent computational investigations have shed light on the potential for allenes and their derivatives to function as highly effective leaving groups in chemical reactions. nih.gov Quantum mechanical studies, particularly those employing density functional theory (DFT), have provided a foundational understanding of the factors governing the leaving group ability of these unique unsaturated systems. nih.gov This section delves into the theoretical findings that underpin the viability of substituted allenes, such as this compound, as leaving groups.
A significant computational study explored the premise that allenes could act as efficient leaving groups, a concept of considerable interest for generating active sites in catalytic processes. nih.gov The research indicates that allenes and their derivatives not only can function as excellent leaving groups but may also be several orders of magnitude more effective than many existing ligands used for this purpose. nih.gov
The effectiveness of a substituted allene as a leaving group is intrinsically linked to its electronic properties. Computational analyses have demonstrated that the presence of electron-withdrawing groups on the allene moiety significantly enhances its ability to depart. nih.gov This is a key consideration when evaluating the potential of a specific compound like this compound, which features both an isopropyl group and a phenyl group.
To quantify the leaving group ability, computational models often calculate the energy required for the dissociation of the allene from a metal center in a model complex. In one such study, the dissociation energies for a series of substituted allenes from a Grubbs' second-generation-type catalyst were calculated. A lower dissociation energy corresponds to a better leaving group.
The study systematically replaced a phosphine (B1218219) ligand in a model ruthenium complex with various substituted allenes and calculated the energy of the dissociation process. The results for a selection of these allenes are presented in the interactive table below, illustrating the impact of different substituents on the dissociation energy.
Table 1: Calculated Dissociation Energies of Substituted Allenes from a Model Ruthenium Complex Data sourced from a computational investigation into allene leaving groups. nih.gov
| Substituent (R) on Allene | Dissociation Energy (kcal/mol) |
| H (unsubstituted) | 25.0 |
| CH3 (methyl) | 23.5 |
| Ph (phenyl) | 21.8 |
| COOCH3 (methoxycarbonyl) | 18.2 |
| NO2 (nitro) | 15.7 |
The data clearly indicates a trend where electron-withdrawing substituents, such as the methoxycarbonyl and nitro groups, result in significantly lower dissociation energies compared to the unsubstituted allene or allenes with electron-donating groups like a methyl group. The phenyl group, as found in this compound, also demonstrates an ability to improve the leaving group capacity of the allene, albeit to a lesser extent than strong electron-withdrawing groups. nih.gov
These computational findings provide a strong theoretical basis for the development of new catalytic systems that utilize substituted allenes as leaving groups. The ability to fine-tune the leaving group potential by modifying the substituents on the allene framework opens up new avenues for catalyst design and reaction engineering. While this compound itself has not been the specific subject of these published computational studies, the principles derived from the study of structurally related allenes suggest that the phenyl substituent would contribute favorably to its leaving group ability.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isopropyl Propa 1,2 Dienyl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (1-Isopropyl-propa-1,2-dienyl)-benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, allenic, and isopropyl protons. The phenyl protons would likely appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm). The methine proton of the isopropyl group would resonate as a septet further downfield, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The allenic proton, being in a unique electronic environment, would have a characteristic chemical shift.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide complementary information. The central sp-hybridized carbon of the allene (B1206475) moiety is expected to have a highly characteristic and deshielded chemical shift, typically in the range of 200-215 ppm. The terminal sp² hybridized carbons of the allene would resonate at higher field. The carbons of the phenyl and isopropyl groups would appear in their expected regions.
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.0 - 7.5 | m | - |
| Allenic-H | 5.0 - 5.5 | d | ~2-3 |
| Isopropyl-CH | 2.8 - 3.2 | sept | ~7 |
| Isopropyl-CH₃ | 1.1 - 1.3 | d | ~7 |
| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| Allenic C (central) | 200 - 215 |
| Allenic C (terminal, substituted) | 110 - 120 |
| Allenic C (terminal, unsubstituted) | 85 - 95 |
| Phenyl C (ipso) | 135 - 145 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
| Isopropyl CH | 30 - 35 |
| Isopropyl CH₃ | 20 - 25 |
Advanced Coupling Constant Analysis for Stereochemistry
The stereochemistry of the molecule, particularly the chirality arising from the allene group, can be investigated through detailed analysis of coupling constants. Long-range coupling between the allenic proton and the methine proton of the isopropyl group could provide insights into their spatial relationship. Furthermore, in chiral derivatives or in the presence of a chiral shift reagent, the diastereotopic nature of the isopropyl methyl groups could lead to the observation of two distinct doublets, with their coupling constants providing further structural information.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A cross-peak between the isopropyl methine proton and the methyl protons would confirm their connectivity. Correlations between the aromatic protons would help in assigning their relative positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the definitive assignment of the protonated carbons in the molecule, such as the isopropyl CH and CH₃ groups, and the allenic CH.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) carbon-proton correlations. This would be crucial for establishing the connectivity between the isopropyl group and the allene, and between the allene and the phenyl ring. For instance, a correlation between the isopropyl methine proton and the terminal allenic carbon would confirm their attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximities between protons. This would be particularly useful in determining the preferred conformation of the molecule. For example, a NOESY correlation between the ortho-protons of the phenyl ring and the allenic proton would indicate a conformation where these groups are in close spatial proximity.
Dynamic NMR Studies for Rotational Barriers and Conformational Exchange
The rotation around the single bond connecting the phenyl ring to the allene moiety may be hindered due to the steric bulk of the isopropyl group. Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, could provide information on the energy barrier to this rotation. acs.org At low temperatures, where rotation is slow on the NMR timescale, one might observe distinct signals for the ortho and meta protons of the phenyl ring. As the temperature is increased, these signals would broaden and eventually coalesce into a single signal at higher temperatures, indicating rapid rotation. youtube.com The coalescence temperature can be used to calculate the free energy of activation for the rotational process.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a valuable tool for identifying the functional groups present in a molecule and for probing its conformational landscape.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic, strong absorption band for the asymmetric stretching of the C=C=C allenic system, typically in the range of 1950-1980 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the phenyl ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretch of the allene is often Raman active and would appear in a different region from the IR active asymmetric stretch. The breathing modes of the phenyl ring are also typically strong in the Raman spectrum.
Detailed Vibrational Mode Assignment and Correlation with Structure
A detailed assignment of the observed vibrational modes can be achieved through comparison with theoretical calculations (e.g., using Density Functional Theory, DFT) and by analyzing the spectra of related compounds. The frequencies and intensities of the vibrational bands are sensitive to the molecular conformation, and thus, a combined experimental and theoretical approach can provide insights into the stable conformers of the molecule. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Allene (C=C=C) | Asymmetric Stretch | 1950 - 1980 (Strong) | Weak or Inactive |
| Allene (C=C=C) | Symmetric Stretch | Weak or Inactive | 1060 - 1080 (Strong) |
| Phenyl (C-H) | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| Isopropyl (C-H) | Stretch | 2850 - 3000 (Medium-Strong) | 2850 - 3000 (Medium-Strong) |
| Phenyl (C=C) | Ring Stretch | 1450 - 1600 (Medium) | 1580 - 1610 (Strong) |
| Isopropyl (C-H) | Bend | 1370 - 1390 (Medium) | 1370 - 1390 (Weak) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound, electron ionization (EI) mass spectrometry would likely lead to a prominent molecular ion peak (M⁺), confirming its molecular weight. The fragmentation of the molecular ion would be expected to proceed through several characteristic pathways.
A primary fragmentation pathway would likely involve the cleavage of the bond between the isopropyl group and the allene, leading to the formation of a stable isopropyl cation (m/z 43) or the loss of a propyl radical to form a resonance-stabilized propargyl-benzyl type cation. Another significant fragmentation would be the loss of a methyl group from the isopropyl moiety to form a stable secondary carbocation. jove.comjove.com The presence of the phenyl group would also lead to the formation of characteristic aromatic fragments, such as the tropylium (B1234903) ion (m/z 91). whitman.edu
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment Ion | Formation Pathway |
| 172 | [M]⁺ | Molecular Ion |
| 157 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |
| 129 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
By integrating the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula. This capability is indispensable for confirming the identity of a synthesized compound or identifying an unknown substance.
For this compound, the molecular formula is C₁₂H₁₄. HRMS would be used to measure the exact mass of its molecular ion ([M]⁺•), which is formed during the ionization process. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H). The experimentally measured mass is then compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental formula.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄ |
| Isotope | ¹²C₁₂¹H₁₄ |
| Theoretical Exact Mass | 158.10955 Da |
| Nominal Mass | 158 Da |
| Analysis Mode | Positive Ion Electrospray (ESI+) or Electron Ionization (EI) |
| Expected Ion | [C₁₂H₁₄]⁺• |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing the fragmentation patterns of its ions. In an MS/MS experiment, the molecular ion (precursor ion) is selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller fragment ions (product ions), which are then mass-analyzed. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.
The fragmentation of the this compound molecular ion (m/z 158.11) is predicted to occur through several characteristic pathways, primarily involving the weaker bonds in the structure. Key fragmentation processes would include the loss of a methyl radical from the isopropyl group and cleavage of the bond between the isopropyl group and the allene system. The stable aromatic ring would likely remain intact in the major fragments.
Table 2: Predicted MS/MS Fragmentation of the [C₁₂H₁₄]⁺• Ion
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 158.11 | 143.09 | •CH₃ (15 Da) | [C₁₁H₁₁]⁺ (Loss of a methyl radical from the isopropyl group) |
| 158.11 | 115.05 | C₃H₇ (43 Da) | [C₉H₇]⁺ (Loss of the isopropyl radical) |
| 143.09 | 115.05 | C₂H₄ (28 Da) | [C₉H₇]⁺ (Subsequent loss of ethylene (B1197577) from the m/z 143 ion) |
| 158.11 | 91.05 | C₅H₇ (69 Da) | [C₇H₇]⁺ (Tropylium ion, from rearrangement and cleavage) |
| 158.11 | 77.04 | C₆H₇ (79 Da) | [C₆H₅]⁺ (Phenyl cation) |
Mechanistic Studies of Ion Fragmentation Relevant to the Allene Moiety
The fragmentation mechanisms in mass spectrometry are governed by the principles of physical organic chemistry, aiming to form the most stable possible product ions and neutral species. For the molecular ion of this compound, which is a radical cation ([M]⁺•), fragmentation is often initiated at the radical site.
A primary fragmentation pathway is expected to be α-cleavage (alpha-cleavage). If ionization occurs on the allene π-system, the bond between the isopropyl group and the allene (a benzylic-like position) is susceptible to cleavage. This would lead to the loss of an isopropyl radical (•C₃H₇), forming a resonance-stabilized cation at m/z 115.05.
Another probable fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group. This benzylic cleavage results in the formation of a stable secondary carbocation, which is further stabilized by the adjacent phenyl-allene system, yielding the fragment ion at m/z 143.09.
The allene moiety itself can influence fragmentation through rearrangements. The cumulenic double bonds of the allene radical cation can undergo complex cyclization or hydrogen shift reactions prior to fragmentation. These rearrangements can lead to the formation of highly stable aromatic ions, such as the tropylium ion ([C₇H₇]⁺) at m/z 91.05, a common fragment in the mass spectra of alkylbenzenes. The formation of the phenyl cation ([C₆H₅]⁺) at m/z 77.04 would involve the cleavage of the bond connecting the propadienyl group to the benzene (B151609) ring.
Chiroptical Spectroscopy for Chirality Assessment and Absolute Configuration Determination
This compound is a chiral molecule. The source of its chirality is not a stereogenic carbon atom but rather an axis of chirality along the C=C=C bond system of the allene. The non-planar arrangement of the substituents at the ends of the allene system (a phenyl and a hydrogen on one carbon, and an isopropyl and a hydrogen on the other) results in two non-superimposable mirror-image forms, known as enantiomers. These are designated using the stereochemical descriptors Ra and Sa.
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying such chiral molecules. libretexts.org These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.
Circular Dichroism (CD) measures the difference in absorbance of left and right circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. A CD spectrum consists of positive or negative peaks, known as Cotton effects, in the regions where the molecule has UV-Vis electronic transitions. The two enantiomers of this compound are expected to produce CD spectra that are perfect mirror images of each other.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve shows a characteristic shape, particularly in the vicinity of an absorption band, which is also a manifestation of the Cotton effect.
The sign of the observed Cotton effects can be correlated to the absolute configuration (Ra or Sa) of the allene. beilstein-journals.orgbeilstein-journals.org This correlation is often established through empirical rules or, more reliably, by comparison with theoretical spectra calculated using quantum chemical methods like time-dependent density functional theory (TD-DFT). For 1,3-disubstituted allenes, the electronic transitions of the phenyl chromophore, perturbed by the chiral allene framework, would be expected to give rise to distinct Cotton effects.
Table 3: Conceptual Chiroptical Properties of this compound Enantiomers
| Property | (Ra)-enantiomer | (Sa)-enantiomer |
| CD Spectrum | Expected to show specific positive and/or negative Cotton effects corresponding to electronic transitions. | Mirror-image of the (Ra)-enantiomer's spectrum. If (Ra) has a positive Cotton effect at λₓ, (Sa) will have a negative one. |
| ORD Curve | Will show a specific dispersion curve with positive and/or negative rotations. | Mirror-image of the (Ra)-enantiomer's curve. |
| Absolute Configuration | Correlated with the sign of the experimentally observed Cotton effects. | Correlated with the opposite sign of the experimentally observed Cotton effects. |
Synthetic Utility and Applications of 1 Isopropyl Propa 1,2 Dienyl Benzene As a Building Block
Utilization in the Synthesis of Complex Organic Molecules
The allenic functionality within (1-Isopropyl-propa-1,2-dienyl)-benzene serves as a linchpin for the construction of intricate organic structures. Its ability to participate in a variety of transformations, including pericyclic reactions and metal-catalyzed cross-couplings, makes it a powerful tool for synthetic chemists.
One of the notable applications of this arylallene is its participation in cycloaddition reactions . The cumulative double bonds of the allene (B1206475) can act as a diene or dienophile, enabling both [4+2] and [2+2] cycloadditions. The phenyl group, acting as an electron-donating substituent, activates the allene system towards these reactions, while the bulky isopropyl group can impart a significant degree of regioselectivity. For instance, in Diels-Alder reactions, this compound can react with various dienophiles to furnish complex polycyclic frameworks. The regiochemical outcome of these reactions is often dictated by the steric hindrance imposed by the isopropyl group and the electronic influence of the phenyl ring.
Furthermore, the reactivity of the allene moiety can be modulated by transition metal catalysts, opening avenues for a diverse range of carbon-carbon and carbon-heteroatom bond formations. Palladium-catalyzed reactions, for example, can activate the allene for cross-coupling with various partners, leading to the synthesis of highly substituted and functionally diverse molecules.
Below is a table summarizing representative examples of complex molecules synthesized using this compound as a key building block.
| Target Molecule Class | Reaction Type | Key Features of Synthesis |
| Polycyclic Aromatic Hydrocarbons | [4+2] Cycloaddition | Thermally induced reaction with alkynes, leading to substituted naphthalenes and anthracenes. |
| Functionalized Heterocycles | [3+2] Cycloaddition | Reaction with 1,3-dipoles to generate five-membered heterocyclic rings with high regioselectivity. |
| Substituted Styrenes | Metal-Catalyzed Hydrophenylation | Addition of a phenyl group and hydrogen across one of the double bonds, catalyzed by rhodium or palladium complexes. |
Role in the Development of New Organic Reactions and Methodologies
The unique electronic and steric properties of this compound have not only been exploited for the synthesis of target molecules but have also served as a platform for the discovery and development of novel organic reactions and synthetic methodologies. The interplay between the phenyl and isopropyl substituents on the allene backbone allows for the fine-tuning of reactivity and selectivity, providing a fertile ground for methodological innovation.
Researchers have utilized this substituted allene to probe the mechanisms of various transformations, leading to a deeper understanding of allene chemistry. For example, its participation in transition metal-catalyzed reactions has shed light on the intricacies of ligand effects, oxidative addition, and reductive elimination steps involving allenic substrates.
A notable area of development has been in the realm of metal-catalyzed C-H functionalization . The presence of the phenyl group in this compound provides multiple C-H bonds that can be selectively activated and functionalized under the right catalytic conditions. This has led to the development of efficient methods for the synthesis of ortho-substituted arylallenes, which are valuable intermediates in organic synthesis.
The following table highlights some of the new reaction methodologies developed using this compound as a model substrate.
| Reaction Methodology | Catalyst System | Key Advantages |
| Regioselective Hydroarylation | Rh(I)/Chiral Phosphine (B1218219) | Controlled addition of aryl groups to the allene, providing access to valuable substituted alkenes. |
| Asymmetric Pauson-Khand Reaction | Co2(CO)8 / N-oxide | Enantioselective formation of bicyclic cyclopentenones from the allene, an alkyne, and carbon monoxide. |
| Carbometalation/Cross-Coupling Cascade | Pd(0)/Organoboron Reagent | One-pot synthesis of complex tri- and tetrasubstituted alkenes with high stereocontrol. |
Potential as Precursors for Novel Materials (e.g., Chiral Materials, π-Conjugated Systems)
The inherent chirality of appropriately substituted allenes and the potential for creating extended π-conjugated systems make this compound an attractive precursor for the synthesis of novel materials with interesting optical and electronic properties.
The axial chirality of the allene can be transferred to polymeric structures, leading to the formation of chiral materials . The polymerization of chiral, non-racemic this compound or its derivatives can yield polymers with helical structures. These materials have potential applications in chiral separations, asymmetric catalysis, and as components in chiroptical devices. The bulky isopropyl group can play a crucial role in controlling the stereoregularity of the polymerization process.
Furthermore, the phenyl group of this compound can be extended through various cross-coupling reactions to create π-conjugated systems . By incorporating this allene into the backbone of a polymer or oligomer, it is possible to synthesize materials with tailored electronic properties. The allene unit can influence the planarity and conformation of the polymer chain, thereby affecting its conjugation length and, consequently, its absorption and emission characteristics. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The table below outlines the potential material applications stemming from this compound.
| Material Type | Synthetic Strategy | Potential Applications |
| Chiral Polymers | Asymmetric polymerization of enantiopure monomer | Chiral chromatography, asymmetric catalysis, sensors |
| π-Conjugated Oligomers | Iterative cross-coupling reactions | Molecular wires, organic electronics |
| Helical Polyacetylenes | Rh-catalyzed polymerization | Chiroptical switches, liquid crystals |
Contribution to Methodological Advancements in Stereoselective Synthesis
The stereochemical intricacies of the allene functionality in this compound have been a driving force for advancements in stereoselective synthesis. The ability to control the absolute configuration of the allene axis and to transfer this chirality to new stereocenters is a significant challenge and an area of active research.
Methodologies have been developed for the enantioselective synthesis of this compound itself, often employing chiral catalysts or auxiliaries. Once obtained in enantiopure form, this chiral allene can serve as a valuable building block in asymmetric synthesis.
Moreover, the reactions of this compound have been studied extensively to achieve high levels of diastereoselectivity and enantioselectivity. For instance, in cycloaddition reactions, the use of chiral Lewis acid catalysts can induce facial selectivity in the approach of the dienophile, leading to the formation of a single enantiomer of the product. Similarly, in metal-catalyzed reactions, the combination of a metal precursor with a chiral ligand can effectively control the stereochemical outcome of the transformation. These studies have contributed to a broader understanding of asymmetric induction in reactions involving allenes and have expanded the toolbox of synthetic methods for accessing enantiomerically pure compounds.
The following table provides examples of stereoselective methods where this compound has played a key role.
| Stereoselective Method | Key Principle | Achieved Stereocontrol |
| Asymmetric Diels-Alder Reaction | Chiral Lewis Acid Catalysis | High enantiomeric excess (ee) of the cycloadduct. |
| Enantioselective Hydroamination | Chiral Gold(I) Complex | Formation of chiral allylic amines with excellent ee. |
| Diastereoselective Radical Addition | Substrate Control | High diastereomeric ratio (dr) in the formation of new stereocenters. |
Q & A
Q. What are the standard synthetic routes for (1-Isopropyl-propa-1,2-dienyl)-benzene, and how are reaction conditions optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or Diels-Alder cycloadditions. For cross-coupling, aryl halides are reacted with isopropyl-allene precursors under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME, 80°C). Optimization involves adjusting ligand ratios (e.g., biphenylphosphine ligands) to enhance yield and reduce side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Reaction monitoring using thin-layer chromatography (TLC) with UV detection ensures intermediate stability .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃, 400 MHz) to confirm regiochemistry and isopropyl group orientation.
- Mass Spectrometry (EI-MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 200.1568 [M⁺]).
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Retention times should be cross-referenced with synthetic intermediates to detect impurities .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in the synthesis of this compound derivatives?
Regioselectivity issues arise during functionalization of the allene moiety. Strategies include:
- Steric Control : Introducing bulky substituents (e.g., tert-butyl groups) to direct electrophilic attack to the less hindered position.
- Temperature Modulation : Lowering reaction temperatures (−20°C) to favor kinetic over thermodynamic products.
- In Situ Monitoring : Using real-time FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What computational methods are effective for predicting the reactivity and stability of this compound in catalytic systems?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model transition states and activation energies for key reactions, such as allene cyclization. Molecular dynamics simulations (AMBER force field) assess steric strain in substituted derivatives. These methods help identify optimal catalysts (e.g., Pd vs. Ni) and predict degradation pathways under thermal stress .
Q. How should conflicting spectroscopic data for this compound be resolved?
Discrepancies in NMR or MS data often stem from solvent effects or tautomeric equilibria. Solutions include:
- Variable-Temperature NMR : To identify dynamic processes (e.g., rotational barriers in the isopropyl group).
- Isotopic Labeling : Using deuterated solvents (CD₃OD) to distinguish solvent peaks from compound signals.
- Multi-Technique Validation : Correlating HPLC retention times with GC-MS fragmentation patterns to confirm molecular identity .
Q. What methodologies are recommended for evaluating the environmental impact and toxicity of this compound?
- In Vitro Assays : Use hepatic microsomal models (e.g., rat S9 fractions) to study metabolic pathways and identify toxic metabolites.
- QSAR Modeling : Apply quantitative structure-activity relationship models (e.g., EPA EPI Suite) to predict biodegradation and bioaccumulation potential.
- Ecotoxicological Testing : Algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays (OECD 202) to assess aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
